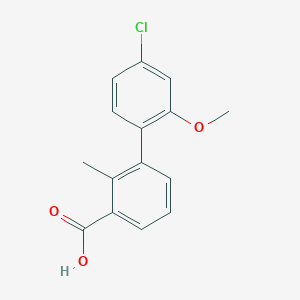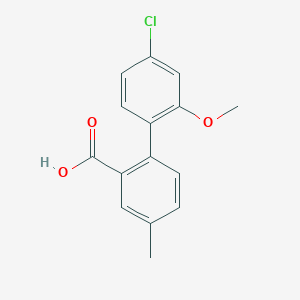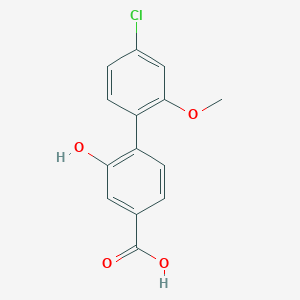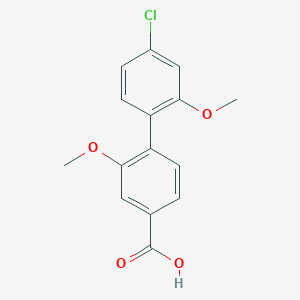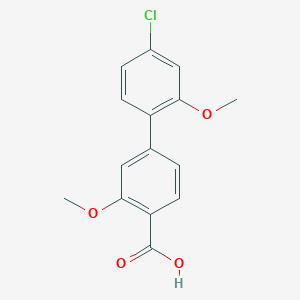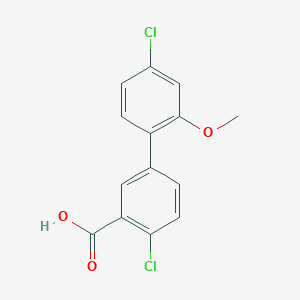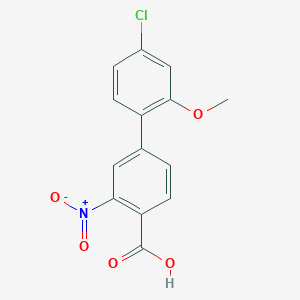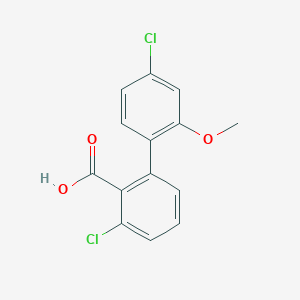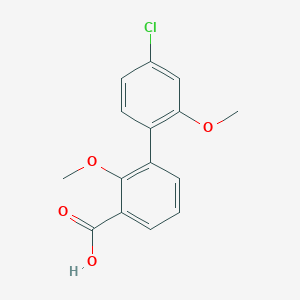
3-(4-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, or CMPMA, is an organic compound with a molecular formula of C10H10ClO4. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds, including those used in the treatment of cancer and other diseases. CMPMA has a wide range of applications in the fields of chemistry and pharmacology, as well as in other fields such as biochemistry and physiology.
Applications De Recherche Scientifique
CMPMA is used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various pharmaceuticals and other compounds, including those used in the treatment of cancer and other diseases. In addition, it has been used in the synthesis of various other compounds, such as antibiotics, antifungals, and antiviral agents. It has also been used in the synthesis of various polymers, such as polyesters and polyamides.
Mécanisme D'action
The mechanism of action of CMPMA is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of COX-2, CMPMA may reduce inflammation and pain.
Biochemical and Physiological Effects
CMPMA has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, pain, and fever. It has also been found to have anti-tumor and anti-bacterial effects. In addition, it has been found to have antioxidant and anti-allergic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CMPMA in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is non-toxic and has a wide range of applications in various fields. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents and is not very stable in acidic solutions.
Orientations Futures
There are a number of potential future directions for CMPMA research. One potential direction is to investigate its potential as an anti-cancer agent. Another potential direction is to investigate its potential as an anti-bacterial agent. In addition, further research could be done to investigate its potential as an antioxidant and anti-allergic agent. Finally, further research could be done to investigate its potential as an anti-inflammatory agent.
Méthodes De Synthèse
CMPMA can be synthesized via several different methods. One method involves the reaction of 4-chloro-2-methoxybenzaldehyde with 2-methoxyphenol in the presence of a base, such as potassium carbonate, and an acid, such as sulfuric acid. The reaction is carried out at a temperature of 80°C for a period of 4-6 hours. Another method involves the reaction of 4-chloro-2-methoxybenzaldehyde with 2-methoxyphenol in the presence of a base, such as potassium hydroxide, and an acid, such as hydrochloric acid. The reaction is carried out at a temperature of 80°C for a period of 6-8 hours.
Propriétés
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-8-9(16)6-7-10(13)11-4-3-5-12(15(17)18)14(11)20-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIILHCROWTRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691081 |
Source


|
| Record name | 4'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-31-7 |
Source


|
| Record name | 4'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



